

# Application Notes: Live Cell Imaging of Glutathione with Monochlorobimane

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Compound of Interest		
Compound Name:	Monochlorobimane	
Cat. No.:	B1663430	Get Quote

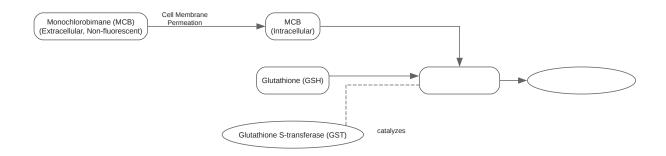
#### Introduction

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signaling pathways.[1][2][3] Dysregulation of GSH levels is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and drug resistance.[2] [4] **Monochlorobimane** (MCB) is a cell-permeant, non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH, a reaction catalyzed by the enzyme Glutathione Stransferase (GST). This specific enzymatic reaction makes MCB a valuable tool for the sensitive and specific detection of GSH in living cells.

### Mechanism of Action

**Monochlorobimane** readily crosses the cell membrane. Inside the cell, it reacts with the thiol group of glutathione in a reaction catalyzed by Glutathione S-transferase (GST). This conjugation reaction forms a highly fluorescent glutathione-bimane adduct, which can be detected by fluorescence microscopy, flow cytometry, or a microplate reader. The fluorescence intensity is directly proportional to the intracellular GSH concentration.





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Mechanism of MCB for GSH detection.

# **Data Presentation**

## **Spectral Properties**

Parameter	Wavelength (nm)	Reference
Excitation (\(\lambda\)ex)	380 - 395	
Emission (λem)	460 - 490	_

Quantitative Parameters for MCB Usage



Parameter	Value	Cell/System Type	Reference
Stock Solution Solvent	DMSO	General	
Stock Solution Concentration	10 mM - 200 mM	General	
Working Concentration	1 - 200 μΜ	Mammalian cells, Zebrafish embryos	
Incubation Time	5 - 30 minutes	Mammalian cells	-
Incubation Temperature	20°C - 37°C	Mammalian cells	-

# **Experimental Protocols**

Protocol 1: Live Cell Imaging of GSH in Adherent Mammalian Cells

This protocol provides a general guideline for staining adherent cells with **Monochlorobimane**. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.

#### Materials:

- Monochlorobimane (MCB)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Cell culture medium
- Adherent cells cultured on glass-bottom dishes or multi-well plates
- Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)

### Procedure:

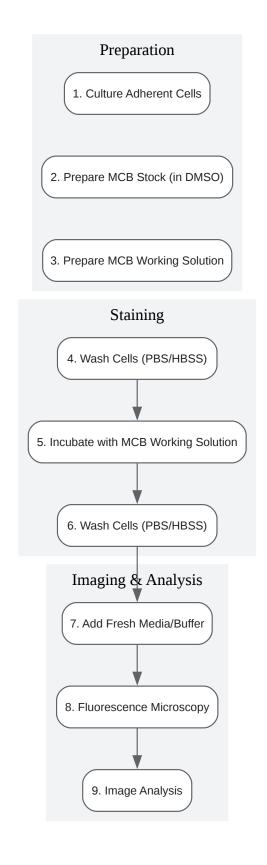
# Methodological & Application





- Cell Preparation: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.
- MCB Stock Solution Preparation: Prepare a 10 mM stock solution of MCB in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freezethaw cycles.
- MCB Working Solution Preparation: Immediately before use, dilute the MCB stock solution to the desired final working concentration (e.g., 1-10 μM) in pre-warmed cell culture medium or buffer (PBS or HBSS).
- Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with prewarmed PBS or HBSS. c. Add the MCB working solution to the cells and incubate at 37°C for 30 minutes in a CO2 incubator.
- Washing: a. Remove the staining solution. b. Wash the cells two to three times with prewarmed PBS or HBSS to remove excess probe.
- Imaging: a. Add fresh pre-warmed culture medium or buffer to the cells. b. Image the cells immediately using a fluorescence microscope with excitation around 380 nm and emission detection around 480 nm.





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Workflow for live cell GSH imaging.



## Protocol 2: Flow Cytometry Analysis of Intracellular GSH

This method allows for the quantification of GSH levels in individual cells within a population.

#### Materials:

- Monochlorobimane (MCB)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) containing 2% Fetal Bovine Serum (FBS) (FACS Buffer)
- Suspension cells or trypsinized adherent cells
- Flow cytometer with a UV or violet laser

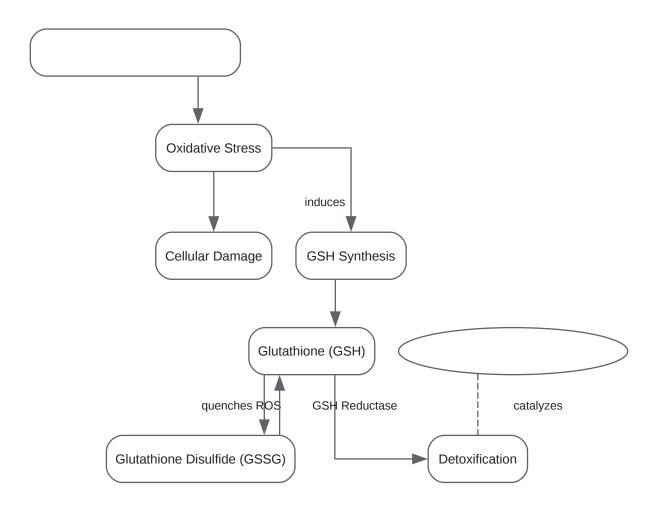
### Procedure:

- Cell Preparation:
  - For suspension cells, count and adjust the cell density to 1 x 10<sup>6</sup> cells/mL in culture medium.
  - $\circ$  For adherent cells, detach cells using trypsin, neutralize, centrifuge, and resuspend in culture medium at 1 x 10<sup>6</sup> cells/mL.
- MCB Staining: a. Add MCB to the cell suspension to a final concentration of 10  $\mu$ M. b. Incubate at room temperature (20°C) for 5 minutes.
- Sample Preparation for Flow Cytometry: a. After incubation, place the cell suspension on ice to stop the reaction. b. Analyze the samples on a flow cytometer as soon as possible.
- Flow Cytometry Analysis: a. Excite the cells with a UV or violet laser (e.g., 405 nm). b.
   Collect the emission fluorescence using a bandpass filter appropriate for the GSH-bimane adduct (e.g., 450/50 nm). c. Record the fluorescence intensity for each cell. Analyze the data using appropriate software to determine the mean fluorescence intensity, which corresponds to the relative GSH content.



# Signaling Pathway Context: Glutathione in Cellular Defense

Glutathione is a key player in the cellular antioxidant defense system. It directly quenches reactive oxygen species (ROS) and is a cofactor for enzymes like Glutathione Peroxidase (GPx), which detoxifies peroxides. The synthesis of GSH is a critical cellular process for maintaining this defense mechanism. MCB can be used to monitor changes in GSH levels in response to oxidative stress or modulation of GSH synthesis pathways.



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Role of GSH in cellular defense.

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